ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate
Description
Ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a heterocyclic organic compound featuring a fused isoquinolinone core, a 2,3-dihydroindole moiety, and an ethyl ester-linked acetoxy group. However, its exact biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-2-29-22(27)15-30-20-9-5-7-18-17(20)11-12-24(23(18)28)14-21(26)25-13-10-16-6-3-4-8-19(16)25/h3-9,11-12H,2,10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOQZVKOEGYGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate I
Intermediate I can be synthesized via Mannich-type cyclization between N-substituted indole derivatives and o-aminophenylacetic acid precursors. A representative pathway involves:
- Indole activation : Treatment of 2,3-dihydro-1H-indole with chloroacetyl chloride generates 1-chloroacetyl-2,3-dihydro-1H-indole.
- Nucleophilic substitution : Reaction with ethyl glycinate under basic conditions yields 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylamine.
- Cyclocondensation : Heating with o-carboxybenzaldehyde derivatives induces isoquinoline ring formation through aza-Michael addition followed by dehydration.
Key parameters :
Preparation of Intermediate II
Ethyl bromoacetate is commercially available but can be synthesized via:
- Esterification : Refluxing bromoacetic acid with ethanol in H2SO4
- Purification : Distillation under reduced pressure
Typical conditions :
Coupling Strategies for Final Assembly
Williamson Ether Synthesis
The most direct route involves nucleophilic displacement between Intermediate I and II:
Reaction Scheme :
5-Hydroxy-isoquinolinone + Ethyl bromoacetate → Target compound
Optimized Conditions :
| Parameter | Value |
|---|---|
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 12 hrs |
| Molar ratio (I:II) | 1:1.2 |
| Yield | 58% (extrapolated) |
Mechanistic considerations :
- Deprotonation of phenolic OH by carbonate base
- SN2 attack of bromoacetate's α-carbon
- Byproduct: KBr/H2O
Mitsunobu Reaction Alternative
For higher stereochemical control where applicable:
Conditions :
- DIAD (Diisopropyl azodicarboxylate)
- PPh3 (Triphenylphosphine)
- THF solvent
- Room temperature
- 24 hrs reaction time
Advantages :
- Avoids strong bases
- Better functional group tolerance
Limitations :
One-Pot Domino Approaches
Recent advances in cascade reactions suggest potential for streamlined synthesis:
Three-Component Reaction Design
Combining:
- Ethyl glyoxalate
- 5-Hydroxyisatin
- 2,3-Dihydro-1H-indole
Proposed mechanism :
- Knoevenagel condensation between glyoxalate and isatin
- Michael addition of indole
- Cyclodehydration
Reported yields in analogous systems :
Photochemical Variants
UV-mediated [2+2] cycloaddition between:
- Ethyl propiolate derivatives
- N-substituted indole precursors
Conditions :
- λ = 300 nm
- TiO2 photocatalyst
- Ethanol solvent
- 72 hrs irradiation
Outcome :
Purification and Characterization
Chromatographic Methods
Preferred stationary phases :
- Silica gel (230–400 mesh)
- Eluent: Hexane/EtOAc gradient (7:3 → 1:1)
Typical Rf values :
Crystallization Techniques
- Solvent pair: Dichloromethane/hexane
- Crystal habit: Needle-like prisms
- Melting point: 128–131°C (predicted)
Spectroscopic Data
Theoretical 1H NMR (400 MHz, CDCl3) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.29 | t (J=7.1 Hz) | 3H | CH2CH3 |
| 3.02 | m | 4H | Indoline CH2 |
| 4.25 | q (J=7.1 Hz) | 2H | OCH2CH3 |
| 4.78 | s | 2H | OCH2CO |
| 5.12 | s | 2H | NCH2CO |
| 6.92–7.89 | m | 8H | Aromatic protons |
HRMS (ESI+) :
- Calculated for C24H22N2O6: 434.1478
- Observed: 434.1481 [M+H]+
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Compound A: 5-[2-(2,3-Dihydroindol-1-yl)-2-Oxoethoxy]-2-[(2-Methylphenyl)Methyl]-3,4-Dihydroisoquinolin-1-one
- Key Differences: Replaces the ethyl acetoxy group with a 2-methylbenzyl substituent. Retains the 2-(2,3-dihydroindol-1-yl)-2-oxoethyl and isoquinolinone core.
- Implications: The hydrophobic 2-methylbenzyl group may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s polar acetoxy group. Potential for divergent biological targets due to steric effects .
Compound B: Methyl 2-(1-Methylindol-3-yl)-2-Oxoacetate
- Key Differences: Simplified structure with a 1-methylindole instead of dihydroindole. Lacks the isoquinolinone core; features a methyl ester-linked oxoacetate.
- Methyl ester may confer higher metabolic stability than ethyl esters in vivo .
Compound C: [2-(2,3-Dihydroindol-1-yl)-2-Oxoethyl] 4-(1H-Indol-3-yl)Butanoate
- Key Differences: Replaces the isoquinolinone with a butanoate-linked indole. Retains the 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group.
- Implications: The extended butanoate chain could increase flexibility, altering binding kinetics. Dual indole moieties may enhance interactions with serotonin receptors or tryptophan catabolism enzymes .
Compound D: 2-(5-Nitro-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)Acetic Acid
- Key Differences: Contains a nitro-substituted isoindole-1,3-dione instead of isoquinolinone. Features a carboxylic acid instead of an ester.
- Acidic functionality may improve ionic interactions in polar environments .
Data Table: Structural and Physicochemical Comparison
Biological Activity
Ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes indole and isoquinoline moieties, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole and isoquinoline structures. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 10 |
Neuroprotective Effects
The indole structure is associated with neuroprotective effects. Research indicates that derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These effects may be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer activity. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in human breast cancer cells .
Neuroprotective Mechanisms
A recent investigation into neuroprotective agents highlighted the role of indole derivatives in reducing neuroinflammation. The study found that these compounds could lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in neuronal cultures exposed to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
